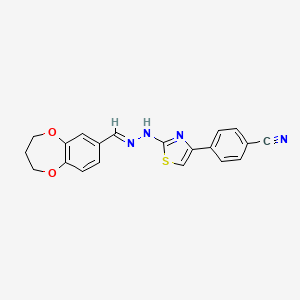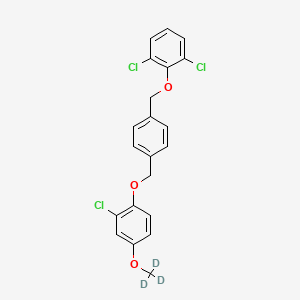
Pocapavir-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Pocapavir-d3 involve several steps. The compound is synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The industrial production methods for this compound are designed to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Pocapavir-d3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
Wissenschaftliche Forschungsanwendungen
Pocapavir-d3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antiviral activity. In biology, it is used to investigate the interactions between viruses and host cells. In medicine, this compound is being studied for its potential to treat enterovirus infections, including polio and coxsackievirus. In industry, it is used in the development of antiviral drugs and therapies .
Wirkmechanismus
The mechanism of action of Pocapavir-d3 involves its ability to inhibit the capsid of enteroviruses. This inhibition prevents the virus from attaching to and entering host cells, thereby blocking the infection process. The molecular targets of this compound include the viral capsid proteins, and the pathways involved in its action are related to the viral replication cycle .
Vergleich Mit ähnlichen Verbindungen
Pocapavir-d3 is unique in its ability to inhibit the capsid of enteroviruses. Similar compounds include pleconaril, rupintrivir, and vapendavir, which also act as antiviral agents but have different mechanisms of action and target different stages of the viral life cycle. This compound stands out due to its specific activity against enterovirus capsids .
Eigenschaften
Molekularformel |
C21H17Cl3O3 |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
1,3-dichloro-2-[[4-[[2-chloro-4-(trideuteriomethoxy)phenoxy]methyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3/i1D3 |
InChI-Schlüssel |
XXMDDBVNWRWNCW-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


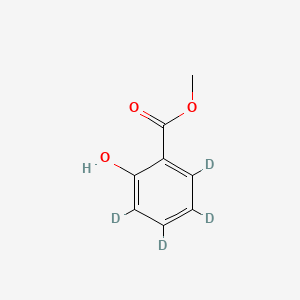
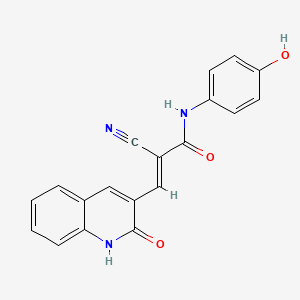
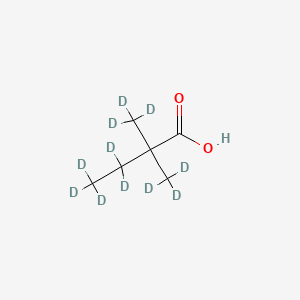
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
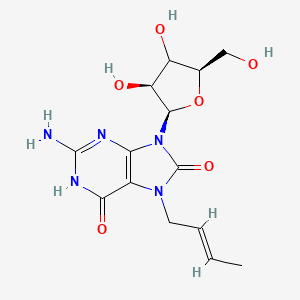

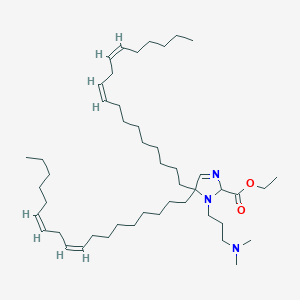
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)


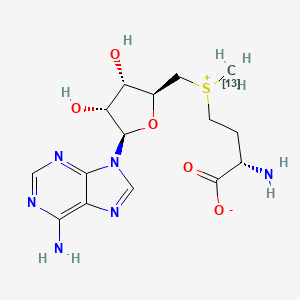
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
